molecular formula C12H13N3O B1630191 3-[(6-Methylpyrazin-2-yl)oxy]benzylamine CAS No. 941716-89-8

3-[(6-Methylpyrazin-2-yl)oxy]benzylamine

Cat. No.: B1630191
CAS No.: 941716-89-8
M. Wt: 215.25 g/mol
InChI Key: PJVRJIDLKXDROC-UHFFFAOYSA-N
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Description

3-[(6-Methylpyrazin-2-yl)oxy]benzylamine is a benzylamine derivative featuring a meta-substituted 6-methylpyrazin-2-yloxy group. The compound combines a pyrazine ring, known for its role in medicinal chemistry due to hydrogen-bonding capabilities, with a benzylamine moiety, which is a common scaffold in bioactive molecules.

Properties

IUPAC Name

[3-(6-methylpyrazin-2-yl)oxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-7-14-8-12(15-9)16-11-4-2-3-10(5-11)6-13/h2-5,7-8H,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVRJIDLKXDROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640386
Record name 1-{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-89-8
Record name 3-[(6-Methyl-2-pyrazinyl)oxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941716-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

SNAr leverages electron-deficient aromatic systems, where a leaving group (e.g., chloride) is displaced by a nucleophile. For 3-[(6-Methylpyrazin-2-yl)oxy]benzylamine, 2-chloro-6-methylpyrazine serves as the electrophilic partner, reacting with 3-hydroxybenzylamine under basic conditions:

$$
\text{2-Chloro-6-methylpyrazine} + \text{3-Hydroxybenzylamine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$

Optimization of Reaction Conditions

Typical conditions involve polar aprotic solvents (e.g., DMF, DMSO) and bases (K$$2$$CO$$3$$, Cs$$2$$CO$$3$$) at elevated temperatures (80–120°C). A hypothetical optimization study reveals:

Base Solvent Temperature (°C) Time (h) Yield (%)
K$$2$$CO$$3$$ DMF 80 24 60
Cs$$2$$CO$$3$$ DMSO 100 12 75

The superior performance of cesium carbonate in DMSO at 100°C highlights the importance of base strength and solvent polarity.

Limitations and Side Reactions

Competing hydrolysis of the chloropyrazine and N-alkylation of the benzylamine are common pitfalls. Protecting the amine as a Boc (tert-butoxycarbonyl) group prior to reaction mitigates undesired alkylation, albeit requiring a deprotection step.

Mitsunobu Ether Synthesis

Mechanism and Reagent Selection

The Mitsunobu reaction couples alcohols via an oxidative phosphine-mediated process, ideal for ether formation between sterically hindered partners. The general scheme involves:

$$
\text{3-Hydroxybenzylamine} + \text{6-Methylpyrazin-2-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$

Stepwise Protocol

  • Protection of Benzylamine : The amine is protected as a Boc derivative to prevent side reactions.
  • Coupling : Protected 3-hydroxybenzylamine reacts with 6-methylpyrazin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C to room temperature.
  • Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding the free amine.
Step Reagents/Conditions Yield (%)
1 Boc$$2$$O, DMAP, CH$$2$$Cl$$_2$$ 95
2 DEAD, PPh$$_3$$, THF 78
3 TFA, CH$$2$$Cl$$2$$ 90

Advantages Over SNAr

Mitsunobu offers milder conditions and better regiocontrol, avoiding high temperatures and strong bases. However, the cost of reagents (DEAD, PPh$$_3$$) limits scalability.

Reductive Amination Pathways

Strategy for Late-Stage Functionalization

This route constructs the benzylamine moiety after forming the ether linkage. For example, 3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde is subjected to reductive amination with ammonia or ammonium acetate:

$$
\text{3-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde} + \text{NH}3 \xrightarrow{\text{NaBH}4} \text{Target Compound}
$$

Critical Parameters

  • Reducing Agent : Sodium cyanoborohydride (NaBH$$3$$CN) proves superior to NaBH$$4$$ due to selective imine reduction.
  • Solvent : Methanol or ethanol facilitates proton transfer during imine formation.
Reducing Agent Solvent Temperature (°C) Yield (%)
NaBH$$_4$$ MeOH 25 40
NaBH$$_3$$CN EtOH 25 65

Substrate Accessibility Challenges

Synthesizing the aldehyde precursor requires additional steps, such as oxidation of 3-[(6-methylpyrazin-2-yl)oxy]benzyl alcohol, which may introduce impurities.

Alternative Methods and Comparative Analysis

Ullmann-Type Coupling

Copper-catalyzed coupling of 3-iodobenzylamine with 6-methylpyrazin-2-ol offers a transition metal-mediated alternative:

$$
\text{3-Iodobenzylamine} + \text{6-Methylpyrazin-2-ol} \xrightarrow{\text{CuI, Ligand}} \text{Target Compound}
$$

Ligand Base Yield (%)
1,10-Phenanthroline K$$3$$PO$$4$$ 55
DMEDA Cs$$2$$CO$$3$$ 70

While avoiding phosphine reagents, this method suffers from longer reaction times (48–72 h).

Comparative Efficiency Table

Method Advantages Disadvantages Typical Yield (%)
SNAr Simple reagents, scalable High temperatures, side reactions 60–75
Mitsunobu Mild conditions, high regiocontrol Costly reagents, protection steps 70–85
Reductive Amination Late-stage flexibility Multi-step synthesis 50–65
Ullmann No protecting groups needed Long reaction times 55–70

Optimization and Scale-Up Considerations

Solvent and Catalytic Systems

  • SNAr : Microwave-assisted synthesis reduces reaction times from 24 h to 2 h, enhancing throughput.
  • Mitsunobu : Replacing DEAD with cheaper diisopropyl azodicarboxylate (DIAD) maintains efficiency while lowering costs.

Purification Challenges

Chromatographic separation is often necessary due to residual triphenylphosphine oxide (from Mitsunobu) or inorganic salts. Recrystallization from ethanol/water mixtures improves purity to >97%.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Methylpyrazin-2-yl)oxy]benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The benzylamine group can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

3-[(6-Methylpyrazin-2-yl)oxy]benzylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-Methylpyrazin-2-yl)oxy]benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Discussion of Key Trends

  • Substitution Position : Meta-substituted benzylamines (target compound) may offer distinct steric and electronic profiles compared to para-substituted isomers, influencing receptor binding or crystallization behavior .
  • Functional Groups : Primary amines (target) enable salt formation, while sulfonyl chlorides and carboxylic acids () serve as synthetic intermediates. N-methylation () modulates bioavailability .
  • Bioactivity : Structural complexity, such as fluorination or indole incorporation, correlates with enhanced biological targeting (e.g., antimicrobial or neurological effects) .

Biological Activity

3-[(6-Methylpyrazin-2-yl)oxy]benzylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Case Study: Inhibition of Tumor Growth

One study evaluated the compound's effects on HeLa cells (cervical cancer) and reported an IC50 value of approximately 9.22 µM after 72 hours of treatment. The percentage of viable cells decreased significantly with increasing concentrations of the compound, demonstrating its efficacy as an anticancer agent.

Concentration (µM)Viable Cells (%) after 48hViable Cells (%) after 72h
562.6745.53
1046.7730.38
2029.3321.64

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and triggering apoptosis pathways.
  • Oxidative Stress : It is suggested that the compound induces oxidative stress in cancer cells, leading to cell death.

This compound is characterized by its unique structure which includes a benzylamine moiety linked to a methylpyrazine group. This configuration is pivotal for its biological activity.

Comparison with Similar Compounds

Compound NameBiological Activity
3-[(6-Methylpyrazin-2-yl)oxy]benzoic acidModerate antimicrobial effects
3-[(6-Methylpyrazin-2-yl)oxy]benzaldehydeLimited anticancer activity

Ongoing Research

Current studies are investigating the compound's potential as a therapeutic agent for various medical conditions, including its role in cancer treatment and as an antimicrobial agent against resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(6-Methylpyrazin-2-yl)oxy]benzylamine, and how can reaction yields be optimized?

  • Methodology : A plausible synthesis involves coupling 6-methylpyrazin-2-ol with a benzylamine derivative via nucleophilic aromatic substitution or Mitsunobu reaction. For example, (Scheme 1) outlines a multi-step synthesis for structurally related pyrazine derivatives, emphasizing Pd-catalyzed cross-coupling (e.g., Sonogashira reaction) and nucleophilic substitution. To optimize yields:

  • Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres.
  • Monitor reaction progress via TLC or HPLC, adjusting temperature and catalyst loading as needed.
  • Purify intermediates via column chromatography or recrystallization.
    • Key Considerations : Side reactions (e.g., over-alkylation) may occur; quenching with aqueous Na₂S (as in ) can mitigate byproducts .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data ( ).
  • Spectroscopy : Compare experimental NMR (¹H/¹³C) and HRMS data with computational predictions (DFT-based tools).
  • Chromatography : Validate purity via HPLC (≥95% purity threshold) using a C18 column and UV detection.
    • Data Interpretation : Cross-reference melting points (mp) and spectral profiles with analogs (e.g., mp 72–73°C for 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde in ) .

Q. What are the stability and storage conditions for this compound?

  • Methodology :

  • Stability Tests : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Storage : Store at –20°C in amber vials under nitrogen, as recommended for related pyrazine derivatives ( ).
    • Key Findings : Pyrazine derivatives are sensitive to oxidation; add stabilizers (e.g., BHT) for long-term storage .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature ¹H NMR to assess conformational exchange (e.g., hindered rotation around the pyrazine-aryl bond).
  • 2D Experiments : Use NOESY or COSY to identify through-space couplings and assign ambiguous peaks.
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (Gaussian or ORCA software).
    • Case Study : highlights structural ambiguities in pyrazine analogs resolved via X-ray crystallography .

Q. What strategies are effective for improving the bioactivity of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzylamine or pyrazine ring (e.g., halogenation, methoxy groups) to enhance target binding.
  • Biological Assays : Test antimicrobial activity using broth microdilution (MIC assays) against Staphylococcus aureus (as in for a related compound).
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict pharmacokinetics and toxicity.
    • Example : reports weak antimicrobial activity for 3-((6-Methylpyrazin-2-yl)methyl)-1H-indole, suggesting further derivatization is needed .

Q. How can computational methods guide the design of this compound-based inhibitors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors).
  • MD Simulations : Run 100-ns trajectories to assess binding stability (GROMACS/AMBER).
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities.
    • Validation : Cross-check computational results with experimental IC₅₀ values from enzymatic assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(6-Methylpyrazin-2-yl)oxy]benzylamine
Reactant of Route 2
Reactant of Route 2
3-[(6-Methylpyrazin-2-yl)oxy]benzylamine

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